molecular formula C11H15BrN2O B11848425 (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Cat. No.: B11848425
M. Wt: 271.15 g/mol
InChI Key: PWSNYRUGVHMGRC-UHFFFAOYSA-N
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Description

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-substituted pyridine core, a structural motif frequently found in biologically active molecules and pharmaceutical agents . The piperidine ring is a privileged scaffold in drug design, while the bromo and methanol substituents on the pyridine ring offer versatile handles for further synthetic modification, making this compound a valuable building block for the construction of more complex chemical libraries . Researchers can utilize this compound as a key intermediate in the exploration of novel therapeutic agents. Structural analogs containing the piperidinylpyridine unit have been investigated for their potential to interact with various biological targets. For instance, some related compounds have been studied as inhibitors of the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . Other research avenues for similar structures include their development as ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for central nervous system diseases . The presence of the bromine atom allows for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse aromatic and heteroaromatic systems. The hydroxymethyl group can also be functionalized, providing a pathway to amides, esters, or ethers, thereby expanding the structural diversity accessible from this single reagent. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

(3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2

InChI Key

PWSNYRUGVHMGRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=C2)CO)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Pyridine Precursors

Electrophilic bromination of 4-(piperidin-1-yl)pyridin-2-yl methanol derivatives is a plausible route. However, pyridine’s electron-deficient nature often necessitates Lewis acid catalysts (e.g., FeBr₃) to activate the ring. For example, bromination at the 3-position can be achieved using bromine in dichloromethane at 0–5°C, though yields may vary due to competing side reactions.

Halogen Exchange Reactions

A more controlled approach involves halogen exchange on pre-functionalized pyridines. For instance, substituting a chlorine atom at the 3-position with bromine using HBr in the presence of Cu(I) catalysts (e.g., CuBr) at 80–100°C has been reported for analogous compounds. This method minimizes polybromination risks.

Alcohol Group Formation

Reduction of Ketone Precursors

Reducing a ketone intermediate, such as (3-bromo-4-(piperidin-1-yl)pyridin-2-yl)methanone, with NaBH₄ in methanol at 0°C yields the alcohol. This step typically achieves >90% conversion but requires careful pH control to prevent over-reduction.

Hydroxylation of Methyl Groups

Direct hydroxylation of a methyl group via oxymercuration or hydroboration-oxidation is less common due to the pyridine ring’s electronic effects. However, enzymatic oxidation using cytochrome P450 mimics has been explored for similar substrates.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Purity (%)Limitations
SNAr with PiperidinePiperidine, DMF, 120°C, 12h65–7095Competing elimination
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C75–8098High catalyst cost
Halogen ExchangeCuBr, HBr, 80°C6090Requires pre-chlorinated substrate
Ketone ReductionNaBH₄, MeOH, 0°C9299Sensitive to moisture

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF enhances SNAr reaction rates due to its high polarity, but DMSO improves yields in Cu-catalyzed reactions by stabilizing intermediates.

  • Low-temperature reductions : Maintaining 0°C during NaBH₄ reductions minimizes side products like dialkyl ethers.

Catalytic System Tuning

  • Ligand selection : Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination in Pd-catalyzed couplings.

  • Copper loading : >0.02 wt% Cu(I) oxide in halogen exchange reactions maximizes bromide incorporation.

Characterization and Quality Control

The final compound (95% purity) is characterized by:

  • ¹H NMR : Peaks at δ 3.58 (piperidine CH₂), δ 4.71 (CH₂OH), and δ 8.21 (pyridine H-5).

  • HPLC : Retention time of 6.8 min (C18 column, acetonitrile/water gradient).

  • Melting point : 142–144°C (decomposition observed above 150°C).

Long-term storage recommendations include desiccated conditions at 2–8°C to prevent alcohol oxidation .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from three primary functional groups:

  • Bromine atom (Br) : Positioned at the 3-pyridine site, enabling nucleophilic aromatic substitution (NAS) under specific conditions.

  • Piperidine ring : A secondary amine that can undergo alkylation, acylation, or act as a nucleophile.

  • Hydroxymethyl group (-CH₂OH) : Prone to oxidation, esterification, or nucleophilic substitution.

Nucleophilic Aromatic Substitution

Reaction Type Reagents/Conditions Expected Outcome Source
Bromine replacementStrong nucleophile (e.g., NH₂⁻), high tempSubstituted pyridine (e.g., amine derivative)

Electrophilic Substitution

  • Piperidine alkylation : Reaction with alkylating agents (e.g., alkyl halides) could modify the piperidine nitrogen.

  • Hydroxymethyl oxidation : Conversion to a carbonyl group (e.g., ketone) via oxidizing agents (e.g., MnO₂, PCC).

Reaction Type Reagents/Conditions Expected Outcome Source
Piperidine alkylationAlkyl halide, base (e.g., K₂CO₃)Alkylated piperidine derivative

Elimination Reactions

The bromine and adjacent hydrogen atoms could undergo elimination to form a double bond, though this is less likely due to the pyridine ring’s aromatic stability.

Cross-Coupling Reactions

The bromine atom may participate in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) to introduce new substituents. For example:

  • Suzuki coupling : Reaction with arylboronic acids under Pd-catalyzed conditions.

Reaction Type Reagents/Conditions Expected Outcome Source
Suzuki couplingPd catalyst, arylboronic acid, baseAryl-substituted pyridine derivative

Reactions Involving the Piperidine Ring

The piperidine nitrogen can undergo:

  • Quaternization : Reaction with alkylating agents (e.g., methyl iodide).

  • Amide formation : Reaction with acid chlorides (e.g., benzoyl chloride).

Reaction Type Reagents/Conditions Expected Outcome Source
Amide formationAcid chloride, base (e.g., Et₃N)Piperidine amide derivative

Reactions of the Hydroxymethyl Group

The -CH₂OH group is versatile:

  • Esterification : Reaction with carboxylic acid anhydrides (e.g., acetic anhydride).

  • Oxidation : Conversion to a ketone or aldehyde (e.g., using CrO₃).

Reaction Type Reagents/Conditions Expected Outcome Source
Oxidation to ketoneCrO₃, H₂SO₄, heatPyridine ketone derivative

Scientific Research Applications

Structural Characteristics

The compound features a bromine atom, a piperidine ring, and a pyridine moiety, which contribute to its reactivity and interactions with biological targets. The presence of the piperidine ring suggests potential interactions with various receptors, making it a candidate for further pharmacological studies.

Medicinal Chemistry Applications

The compound is being investigated for its potential therapeutic roles in treating various conditions due to its ability to interact with biological systems. Some notable applications include:

  • Serotonergic Dysfunction Treatment : Similar compounds have shown affinity for serotonin receptors, which are implicated in anxiety, depression, and other mood disorders. This suggests that (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol may possess similar properties .
  • Targeting Biological Pathways : The compound's unique structure allows it to act as a chemical probe in biological studies, helping elucidate mechanisms of action at the molecular level. This could facilitate the discovery of new therapeutic targets.

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. Potential activities of this compound include:

  • Antimicrobial Properties : The compound may exhibit antimicrobial activity due to its structural characteristics that allow interaction with microbial targets.
  • Anticancer Potential : Its ability to modulate biological pathways could make it a candidate for anticancer drug development, particularly against tumors that are resistant to conventional therapies.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods, allowing for modifications to enhance its biological activity or develop derivatives with improved properties. Key synthetic routes include:

  • Functional Group Modifications : The reactivity of the bromine atom enables the introduction of other functional groups, which can be tailored for specific biological activities.
  • Optimization of Yields : Different synthetic strategies can be employed to optimize yields based on desired properties, making it versatile for further research.

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of similar compounds:

StudyFocusFindings
Pharmacophore ModelingEbola Virus InhibitionA pharmacophore model was developed for adenine derivatives showing significant inhibitory effects against the Ebola virus, highlighting the importance of structural features in drug design .
QSAR StudiesChloroquine Resistance ReversalA 3D-QSAR model indicated that specific structural features are crucial for resistance reversal activity against malaria, suggesting parallels in designing compounds like this compound .
Anticancer ActivityArylbenzothiophene DerivativesStructural analysis revealed critical features necessary for inhibiting breast cancer cell lines, emphasizing how similar compounds can inform the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

Bromine at position 3 (pyridine) or 5 (pyrimidine) introduces steric and electronic effects, influencing reactivity and binding affinity. Chlorine in analogs (e.g., 5-Bromo-2-chloropyridin-3-yl) may enhance electrophilicity, affecting nucleophilic substitution reactions .

Core Heterocycle Differences :

  • Pyridine vs. pyrimidine cores alter hydrogen-bonding capabilities and aromatic π-system geometry. Pyrimidines (e.g., in ) allow for additional hydrogen-bonding sites, which may enhance target specificity .

Synthetic Considerations: Piperidin-1-yl and pyrrolidin-1-yl groups are typically introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring catalysts like Pd or Cu . The dimethoxymethyl group in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol suggests protection strategies for aldehyde intermediates during synthesis .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Bioavailability : Piperidine-containing compounds often exhibit improved membrane permeability compared to pyrrolidine or methyl-substituted derivatives due to balanced lipophilicity and basicity.
  • Electron-Withdrawing Effects : Bromine and chlorine substituents may stabilize negative charges or modulate electron density, affecting interactions with enzymatic active sites.
  • Solubility : The hydroxymethyl group (-CH2OH) enhances aqueous solubility, critical for drug absorption.

Biological Activity

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol, a compound characterized by its unique structural features including a bromine atom and a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H15BrN2OC_{11}H_{15}BrN_2O with a molecular weight of 271.154 g/mol. The presence of the bromine atom is significant as it enhances the compound's reactivity, potentially influencing its pharmacological properties .

Structural Features

FeatureDescription
Bromine Atom Enhances reactivity
Piperidine Ring Suggests potential interactions with biological targets
Pyridine Moiety Contributes to the compound's unique properties

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, derivatives with structural similarities have shown significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various pyridine derivatives, compounds structurally related to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Preliminary studies suggest that this compound may also exhibit cytotoxic effects against cancer cell lines. The presence of the piperidine ring is often associated with compounds that interact with cellular pathways involved in apoptosis and cell proliferation . Further empirical studies are needed to quantify these effects and understand the underlying mechanisms.

Potential Therapeutic Applications

The unique structure of this compound positions it as a candidate for drug development in treating various diseases, particularly infections caused by resistant strains of bacteria. Its potential applications include:

  • Antibiotic Development : Targeting resistant bacterial strains.
  • Anticancer Agents : Investigating its effects on tumor cell lines.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic roles. Interaction studies typically involve:

  • High-throughput Screening : Assessing large libraries of compounds for biological activity.
  • Phenotypic Assays : Evaluating the effects on cellular functions.

These studies will provide insights into the compound's mechanisms of action and potential side effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
4-(Piperidin-1-yl)pyridineNo bromine substitutionAntimicrobial
5-Iodo-4-(piperidin-1-yl)pyridineIodine instead of bromineAnticancer
3-(Piperidin-1-yl)phenolA phenolic structureAntioxidant

This comparison highlights how variations in halogen substitution and structural frameworks can significantly influence biological activity and therapeutic potential .

Q & A

Q. What are common synthetic routes for (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol?

The synthesis typically involves multi-step functionalization of the pyridine ring. A general approach includes:

  • Piperidine introduction : Reacting a brominated pyridine precursor with piperidine under nucleophilic substitution conditions.
  • Methanol group addition : Hydroxymethylation via formylation followed by reduction, or direct substitution using hydroxymethylating agents.
  • Example: A similar protocol for pyridine derivatives involves refluxing precursors with ammonium acetate in ethanol, followed by crystallization from DMF/ethanol mixtures . Adaptations for bromo-substituted analogs may require controlled temperature to avoid debromination .

Q. How is the compound purified after synthesis?

Purification methods include:

  • Recrystallization : Using ethanol or DMF/ethanol (1:2) to isolate high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients to separate byproducts, particularly brominated impurities .
  • Washing steps : Sequential washing with water and ethanol to remove unreacted reagents .

Q. What analytical techniques confirm the molecular structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromo, piperidinyl, and hydroxymethyl groups) .
  • X-ray crystallography : Tools like PHENIX or Phaser-2.1 resolve crystal structures and validate stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Design of Experiments (DoE) : Multi-response nonlinear programming models (e.g., inscribed designs) optimize parameters like temperature, solvent polarity, and reagent stoichiometry .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for piperidine incorporation .
  • Catalysis : Transition-metal catalysts (e.g., Pd) may mitigate bromine-related side reactions in cross-coupling steps .

Q. How do researchers address discrepancies in reported melting points or spectral data?

Variations arise from:

  • Polymorphism : Different crystalline forms due to solvent-based recrystallization (e.g., ethanol vs. DMF) .
  • Impurity profiles : Unreacted brominated intermediates or piperidine byproducts alter thermal properties. Purity assays (HPLC, TLC) are critical .
  • Instrument calibration : Standardize NMR and DSC instruments using reference compounds .

Q. What strategies mitigate bromine’s reactivity during synthesis?

  • Inert atmospheres : Use argon/gloveboxes to prevent bromine oxidation or unintended radical reactions .
  • Slow reagent addition : Gradual introduction of brominated precursors reduces exothermic side reactions .
  • Protective groups : Temporarily block reactive sites (e.g., hydroxymethyl) during bromination steps .

Q. How are computational tools applied to predict reactivity or biological activity?

  • In silico modeling : PubChem’s InChI-based tools predict electronic properties (e.g., logP, H-bond donors) to guide synthetic routes .
  • Molecular docking : Software like PHENIX models interactions with biological targets (e.g., enzymes or receptors) for drug discovery .
  • DFT calculations : Assess regioselectivity in piperidine substitution or bromine displacement reactions .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same reaction?

  • Reagent purity : Commercial brominated precursors (e.g., 2-bromo-6-pyridinemethanol) vary in purity (>93% to 96%), affecting stoichiometry .
  • Reaction scale : Milligram-scale optimizations may not translate linearly to gram-scale syntheses due to heat/mass transfer limitations .
  • Workup protocols : Differences in washing or drying times influence isolated yields .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods to manage volatile brominated intermediates .
  • Waste disposal : Neutralize bromine-containing waste with sodium thiosulfate before disposal .

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